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molecular formula C5H3NO4S B042502 4-nitrothiophene-2-carboxylic acid CAS No. 13138-70-0

4-nitrothiophene-2-carboxylic acid

Cat. No. B042502
M. Wt: 173.15 g/mol
InChI Key: SZHKHACZQDMGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258119B2

Procedure details

Sulfuric acid (3.0 mL, 5.505 g, 56.17 mmol) was added to nitric acid (2.0 mL, 2.98 g, 49.6 mmol) slowly at 0-10° C. After completion of the addition, thiophene-2-carboxylic acid (2.8 g, 21.87 mmol) was added to the above nitration mixture slowly for 15 min at the same temperature and stirred the mixture for 1 h. The reaction mixture was poured into ice cold water and stirred for 30 min. The precipitated solid was filtered, washed with cold water and dried. The filtrate was extracted with ethyl acetate. The combined ethyl acetate layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The combined product was stirred with hexane (2×50 mL) and filtered the solid and dried to give the product as an off-white solid (2.8 g, 75%), mp 110-118° C. The product was a mixture of two compounds by HPLC and 1H NMR and was proceeded to the next step.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[S:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[C:15]([OH:17])=[O:16]>>[N+:6]([C:13]1[CH:12]=[C:11]([C:15]([OH:17])=[O:16])[S:10][CH:14]=1)([O-:9])=[O:7]

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred the mixture for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the above nitration mixture slowly for 15 min at the same temperature
Duration
15 min
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice cold water
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated the solvent
STIRRING
Type
STIRRING
Details
The combined product was stirred with hexane (2×50 mL)
FILTRATION
Type
FILTRATION
Details
filtered the solid
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(SC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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